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Compound of Interest

Compound Name: Chromone-3-carboxaldehyde

Cat. No.: B097568 Get Quote

A Comparative Spectroscopic Analysis of Substituted Chromone-3-Carboxaldehydes

Chromone-3-carboxaldehydes are a class of heterocyclic compounds that serve as versatile

intermediates in the synthesis of various biologically active molecules.[1] A thorough

understanding of their spectral characteristics is crucial for their identification, characterization,

and the prediction of their chemical behavior. This guide provides a comparative analysis of the

spectral data of a series of substituted chromone-3-carboxaldehydes, supported by

experimental data from various research publications.

Spectroscopic Data Comparison
The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, and IR) for a

selection of substituted chromone-3-carboxaldehydes. This allows for a direct comparison of

the influence of different substituents on the spectral properties of the chromone core.

Table 1: ¹H NMR Spectral Data (δ, ppm)
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Table 2: ¹³C NMR Spectral Data (δ, ppm)
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Table 3: Infrared (IR) Spectral Data (ν, cm⁻¹)
Compound

C=O (γ-
pyrone)

C=O
(aldehyde)

C-H (aromatic) Reference

4-Oxo-4H-

chromene-3-

carbaldehyde

1635.18 1691.48 3054.82 [1]

6-Fluoro-4-oxo-

4H-chromene-3-

carbaldehyde

1651 1688 - [1]

6-Chloro-4-oxo-

4H-chromene-3-

carbaldehyde

1623 1714 - [1]

6-Bromo-4-oxo-

4H-chromene-3-

carbaldehyde

1647 1697 - [1]

8-Allyl-4-oxo-4H-

chromene-3-

carbaldehyde

1647 1700 - [2]

Experimental Protocols
The following are generalized experimental methodologies for the acquisition of the spectral

data presented above. Specific parameters may vary between different studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were typically recorded on a 400 MHz spectrometer.[1] Samples were

dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃.[1] Chemical shifts (δ) are

reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane,
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TMS).[2] The splitting patterns are designated as s (singlet), d (doublet), t (triplet), m (multiplet),

dd (doublet of doublets), and ddd (doublet of doublet of doublets).[1]

Infrared (IR) Spectroscopy
IR spectra were recorded on an FTIR spectrometer.[3] Samples were often analyzed using the

KBr wafer technique or with an Attenuated Total Reflection (ATR) accessory.[2][3] The

absorption bands are reported in wavenumbers (cm⁻¹).[1]

Mass Spectrometry (MS)
Mass spectra were obtained using electron ionization (EI) techniques.[4] The data is presented

as a mass-to-charge ratio (m/z) with the relative intensity of the peaks.[2]

Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the synthesis and spectral

characterization of substituted chromone-3-carboxaldehydes.
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Caption: Workflow for the synthesis and spectral analysis of substituted chromone-3-
carboxaldehydes.

Discussion of Spectral Trends
The data presented in the tables reveals several key trends:

¹H NMR: The chemical shift of the aldehydic proton (CHO) is consistently found in the

downfield region (around 10.1-10.4 ppm), as expected for an aldehyde. The position of the

substituents on the chromone ring influences the chemical shifts of the aromatic protons due

to their electronic effects (electron-donating or electron-withdrawing).

¹³C NMR: The carbonyl carbons of the γ-pyrone (C-4) and the aldehyde (CHO) are readily

identifiable by their characteristic downfield shifts. The chemical shifts of the other carbons in

the chromone ring are also affected by the nature and position of the substituents.

IR Spectroscopy: All compounds exhibit two characteristic carbonyl stretching bands. The

band at a higher wavenumber (around 1688-1714 cm⁻¹) corresponds to the aldehyde C=O,

while the one at a lower wavenumber (around 1623-1651 cm⁻¹) is attributed to the γ-pyrone

C=O.[1] The positions of these bands are sensitive to the electronic nature of the

substituents on the aromatic ring.

This comparative guide provides a foundational understanding of the spectral properties of

substituted chromone-3-carboxaldehydes. Researchers can utilize this information for the

structural elucidation and characterization of novel derivatives in this important class of

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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